molecular formula C18H12N10O14 B12567007 2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol CAS No. 183860-62-0

2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol

Cat. No.: B12567007
CAS No.: 183860-62-0
M. Wt: 592.3 g/mol
InChI Key: GSLGORKZVCDXOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of imidazole derivatives . For the trinitrophenol component, nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid is a standard procedure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration processes for trinitrophenol and optimized cyclization reactions for the imidazole component. The integration of these two components would require careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives of trinitrophenol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions and forming coordination complexes . The trinitrophenol component can undergo redox reactions, influencing cellular processes and potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole and trinitrophenol moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

183860-62-0

Molecular Formula

C18H12N10O14

Molecular Weight

592.3 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-1H-imidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H6N4.2C6H3N3O7/c1-2-8-5(7-1)6-9-3-4-10-6;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H,7,8)(H,9,10);2*1-2,10H

InChI Key

GSLGORKZVCDXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC=CN2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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